3-(4-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
CAS No.: 688342-98-5
Cat. No.: VC7031810
Molecular Formula: C18H18N2O3
Molecular Weight: 310.353
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688342-98-5 |
|---|---|
| Molecular Formula | C18H18N2O3 |
| Molecular Weight | 310.353 |
| IUPAC Name | 10-(4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
| Standard InChI | InChI=1S/C18H18N2O3/c1-18-11-15(14-5-3-4-6-16(14)23-18)19-17(21)20(18)12-7-9-13(22-2)10-8-12/h3-10,15H,11H2,1-2H3,(H,19,21) |
| Standard InChI Key | RJFUZJVGKOALAH-UHFFFAOYSA-N |
| SMILES | CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC=C(C=C4)OC |
Introduction
Synthesis Methods
The synthesis of benzoxadiazocine derivatives typically involves multi-step organic reactions. These may include the use of phenyl derivatives and various reagents under controlled conditions to ensure high purity and yield. The reaction parameters, such as temperature and solvent choice, are critical for successful synthesis.
Biological Activities
While specific biological activities for 3-(4-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one are not detailed, compounds with similar structures have shown potential in various biological applications:
-
Antimicrobial Properties: Some benzoxadiazocine derivatives exhibit antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
-
Anticancer Properties: Research on similar compounds indicates potential anticancer effects through mechanisms involving apoptosis induction and modulation of signaling pathways.
Research Findings and Data
Given the lack of specific data on 3-(4-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one, we can infer potential research directions based on similar compounds:
| Property | Value for Similar Compounds |
|---|---|
| Molecular Formula | C19H20N2O2S (for a different derivative) |
| Molecular Weight | Approximately 340.44 g/mol (for a different derivative) |
| IUPAC Name | Varies by specific compound |
| Biological Activity | Antimicrobial and anticancer potential |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume